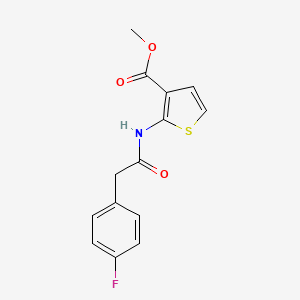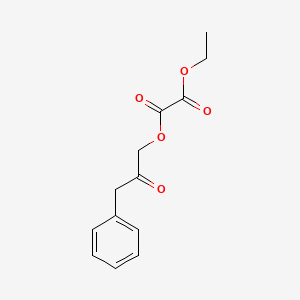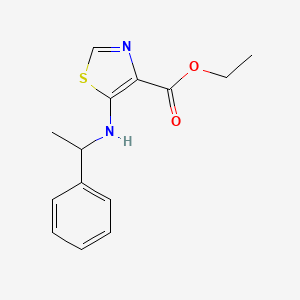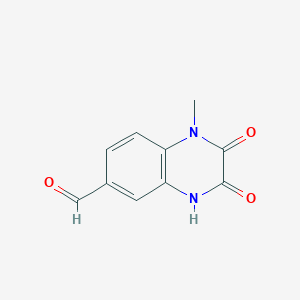
3-Phenyl-1,2,4-triazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-1,2,4-triazinone is a heterocyclic compound that belongs to the class of triazines It is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms, and a phenyl group attached to the first carbon of the triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Phenyl-1,2,4-triazinone can be synthesized through several methods. One common approach involves the reaction of hydrazine derivatives with nitriles or amidines. For example, the reaction of phenylhydrazine with formamide under acidic conditions can yield this compound . Another method involves the cyclization of appropriate precursors such as 3-phenyl-1,2,4-triazine-5(4H)-one with carboxylic acid anhydrides .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-1,2,4-triazinone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the triazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenyltriazine oxides, while reduction can produce phenyltriazine amines .
Aplicaciones Científicas De Investigación
3-Phenyl-1,2,4-triazinone has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Phenyl-1,2,4-triazinone involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For instance, its antiviral activity is attributed to its ability to interfere with viral replication processes . The exact molecular targets and pathways can vary depending on the specific derivative and application.
Comparación Con Compuestos Similares
3-Phenyl-1,2,4-triazinone can be compared with other triazine derivatives such as:
1,2,4-Triazine: Similar in structure but lacks the phenyl group, leading to different chemical properties and applications.
1,3,5-Triazine: Another triazine isomer with different substitution patterns and reactivity.
1,2,3-Triazole: A related heterocycle with a five-membered ring, showing distinct chemical behavior and uses.
Propiedades
Número CAS |
54673-30-2 |
|---|---|
Fórmula molecular |
C9H7N3O |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
3-phenyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C9H7N3O/c13-8-6-10-12-9(11-8)7-4-2-1-3-5-7/h1-6H,(H,11,12,13) |
Clave InChI |
OMHQCQBFPNKRSB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=CC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-[[7-(3-morpholin-4-ylpropoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13868475.png)







![6-[(3-Methylpiperidin-1-yl)methyl]pyridin-2-amine](/img/structure/B13868524.png)

